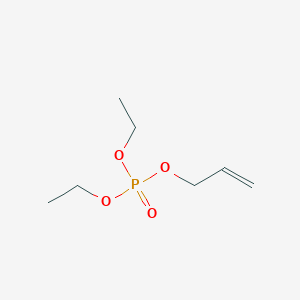
3,9-Dichloroacridine
Vue d'ensemble
Description
3,9-Dichloroacridine is a di-halogenated derivative of acridine . It’s used as an intermediate for manufacturing dyes and antileishmanial agents .
Synthesis Analysis
The synthesis of 3,9-Dichloroacridine involves Ullmann condensation of 2-chlorobenzoic acid and the aromatic amine, followed by cyclization with POCl3 . Another method involves the reaction of 2-(phenylamino) benzoic acid with phosphorus oxychloride .
Molecular Structure Analysis
The molecular formula of 3,9-Dichloroacridine is C13H7Cl2N . The molecular weight is 248.11 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .
Chemical Reactions Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Applications De Recherche Scientifique
Synthesis and Characterization for Pharmacological Applications :
- Wang Ai-ling (2008) highlighted the synthesis of 1-chloro-9-methyl-2,4-diaminoacridine, a valuable intermediate for Plakinidines synthesis, using 1,3-dichlorobenzene (Wang Ai-ling, 2008).
- Chen, Fico, and Canellakis (1978) discussed the broad antitumor activity of Diacridines, noting that their toxicity is not essential to their antitumor properties (Chen, Fico, & Canellakis, 1978).
- Kumar et al. (2012) explored the synthesis of 9-chloroacridine derivatives using N-phenyl anthranilic acid and phosphorus oxychloride, suggesting their potential in organic synthesis and catalysis (Kumar et al., 2012).
Chemical Interactions and Complex Formation :
- Rimmer et al. (2000) studied the complexes of acridine and 9-chloroacridine with iodine, forming unusual I6 chains through charge-transfer interactions (Rimmer et al., 2000).
Potential in Anti-inflammatory Agents :
- Lee et al. (2012) found that Dichloropyridine analogues have potential as novel P2X(7) receptor antagonists and could serve as anti-inflammatory agents (Lee et al., 2012).
Applications in Electronic and Optical Materials :
- Racchini et al. (1988) discussed Poly(3,9-carbazolyl), a new conductive polymer with high optical transmittance in the visible, potentially useful in electronics (Racchini et al., 1988).
Drug Design and Pharmaceutical Development :
- Rupar et al. (2020) explored the redox behavior of 9-chloroacridine and its interaction with double-stranded DNA, providing insights for drug design (Rupar et al., 2020).
Improved Analytical Methods in Pharmacology :
- Stewart and Lotti (1970) developed an improved colorimetric method for primary aromatic amines with 9-chloroacridine, applicable to local anesthetics determination (Stewart & Lotti, 1970).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,9-dichloroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTQPRSVTNMLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189038 | |
| Record name | Acridine, 3,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dichloroacridine | |
CAS RN |
35547-70-7 | |
| Record name | Acridine, 3,9-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035547707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 3,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)








![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)
